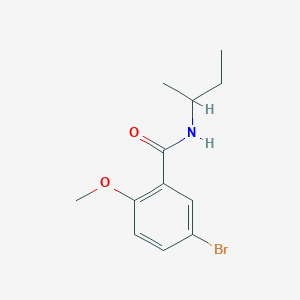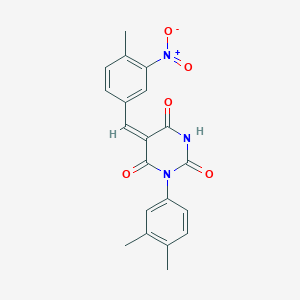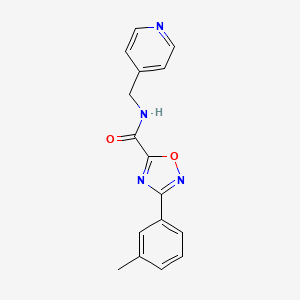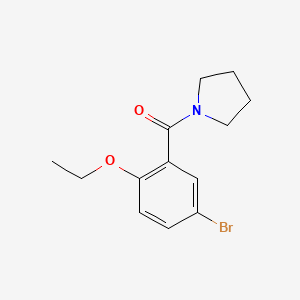![molecular formula C15H17N5O2S B5339981 1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5339981.png)
1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide, also known as AKT inhibitor VIII, is a small molecule compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of protein kinase B (AKT), which plays a critical role in cell growth, survival, and metabolism. The inhibition of AKT by AKT inhibitor VIII has been shown to have significant effects on various biological processes, making it a valuable tool in scientific research.
Wirkmechanismus
1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide inhibitor VIII works by binding to the ATP-binding site of this compound and inhibiting its activity. This compound is a serine/threonine kinase that plays a critical role in cell survival, growth, and metabolism. This compound activation occurs through phosphorylation by upstream kinases, leading to downstream activation of various signaling pathways. Inhibition of this compound by this compound inhibitor VIII leads to the inhibition of downstream signaling pathways, resulting in reduced cell survival and proliferation.
Biochemical and physiological effects:
This compound inhibitor VIII has been shown to have significant biochemical and physiological effects on various biological processes. It has been shown to induce apoptosis and reduce cell proliferation in cancer cells. Furthermore, this compound inhibitor VIII has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This compound inhibitor VIII has also been used to study the role of this compound in insulin signaling and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide inhibitor VIII in lab experiments include its potency and selectivity for this compound inhibition, making it a valuable tool for studying the role of this compound in various biological processes. However, limitations of this compound inhibitor VIII include its potential off-target effects and the need for careful optimization of concentration and exposure time to avoid toxicity and nonspecific effects.
Zukünftige Richtungen
For the use of 1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide inhibitor VIII in scientific research include the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Furthermore, the use of this compound inhibitor VIII in combination with other targeted therapies may lead to improved efficacy in cancer treatment. Finally, the role of this compound in various biological processes, including cell metabolism and immune function, continues to be an active area of research, and this compound inhibitor VIII will likely play a significant role in these studies.
Synthesemethoden
The synthesis of 1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide inhibitor VIII involves a multi-step process that starts with the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid and acetic anhydride to form the final product, this compound. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide inhibitor VIII has been widely used in scientific research to study the role of this compound in various biological processes. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and reducing cell proliferation. This compound inhibitor VIII has also been used to study the role of this compound in insulin signaling and glucose metabolism. Furthermore, this compound inhibitor VIII has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
1-acetyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-10(21)20-8-4-11(5-9-20)13(22)17-15-19-18-14(23-15)12-2-6-16-7-3-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRFVVGNNJCJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5339899.png)


![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)
![(3S*,5S*)-5-{[(2-pyridinylmethyl)amino]carbonyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5339943.png)
![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)
![N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5339967.png)

![methyl 4-morpholin-4-yl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5339975.png)
